

Application Note: Synthesis of 3'-Cyano-2-morpholinomethyl benzophenone

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Compound of Interest

| | |
|----------------|---------------------------------------------|
| Compound Name: | 3'-Cyano-2-morpholinomethyl benzophenone |
| CAS No.: | 898750-08-8 |
| Cat. No.: | B1613642 |

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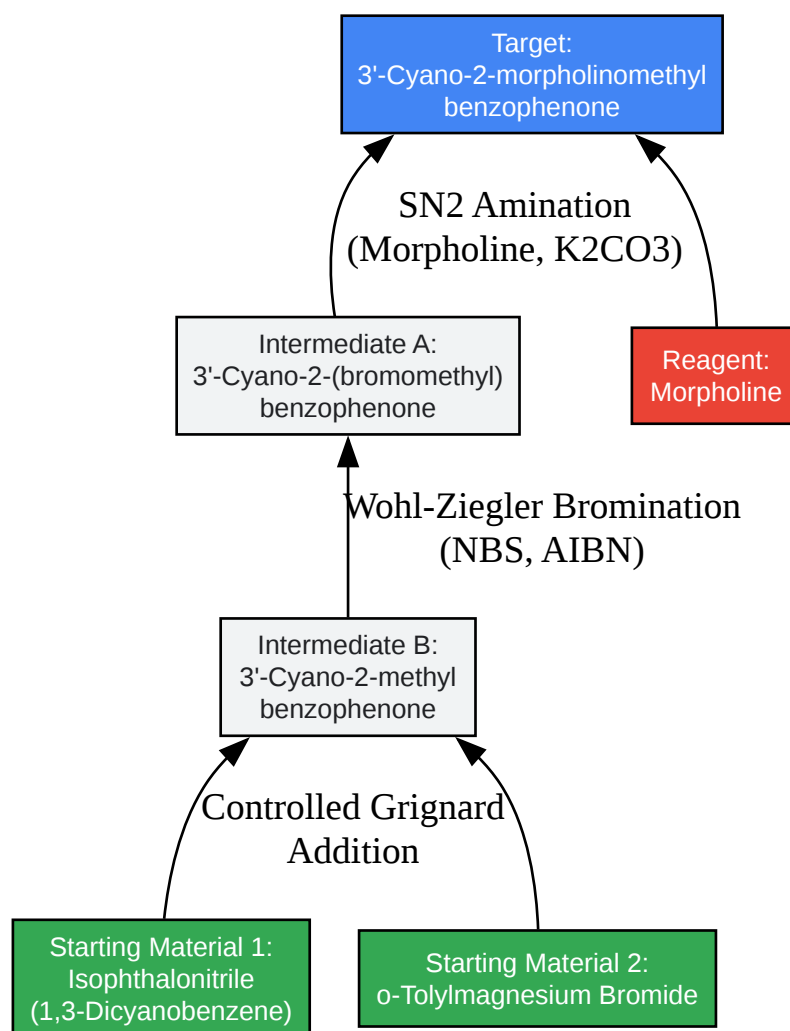
Executive Summary & Retrosynthetic Strategy

The target molecule, **3'-Cyano-2-morpholinomethyl benzophenone**, presents two primary synthetic challenges:

- **Regioselective Core Construction:** Establishing the meta-cyano / ortho-substituted benzophenone framework without hydrolyzing the nitrile.
- **Benzylic Functionalization:** Installing the morpholine moiety at the sterically congested ortho-position.

Our optimized protocol utilizes a convergent strategy. We first construct the diaryl ketone core via a controlled Grignard addition to a dinitrile, followed by a Wohl-Ziegler radical bromination and a final nucleophilic substitution.

Retrosynthetic Analysis (DOT Diagram)



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Caption: Retrosynthetic disconnection revealing the key Grignard-Nitrile coupling and subsequent benzylic functionalization.

Experimental Protocol

Stage 1: Synthesis of the Core Scaffold (3'-Cyano-2-methylbenzophenone)

Objective: Synthesize the unsymmetrical benzophenone core while preventing double addition or nitrile hydrolysis.

- Rationale: The reaction of a Grignard reagent with a nitrile yields a magnesium imine salt. Upon mild acidic hydrolysis, this yields the ketone. Using Isophthalonitrile as the electrophile

allows one nitrile to serve as the ketone precursor while the other remains as the 3'-cyano substituent.

Materials:

- Isophthalonitrile (1,3-dicyanobenzene): 1.0 equiv.
- o-Tolylmagnesium bromide (2.0 M in Et₂O or THF): 1.1 equiv.
- Solvent: Anhydrous THF.
- Quench: 1M HCl (aq).

Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel. Charge with Isophthalonitrile (1.0 eq) and anhydrous THF (0.5 M concentration).
- Addition: Cool the solution to 0°C. Add o-Tolylmagnesium bromide (1.1 eq) dropwise over 30 minutes. Crucial: Slow addition prevents bis-addition to the second nitrile.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. The solution typically turns dark red/brown (imine formation).
- Hydrolysis: Cool to 0°C. Quench carefully with 1M HCl (excess). Stir vigorously at RT for 1 hour to hydrolyze the imine to the ketone. Note: Do not reflux in strong acid to avoid hydrolyzing the remaining nitrile to a carboxylic acid.
- Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO₃ (to remove excess acid) and Brine. Dry over MgSO₄ and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1) to yield 3'-Cyano-2-methylbenzophenone as a white/pale yellow solid.

Stage 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the ortho-methyl group.

- Rationale: Standard radical bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine to avoid electrophilic aromatic substitution on the activated rings.

Materials:

- 3'-Cyano-2-methylbenzophenone (from Stage 1): 1.0 equiv.
- N-Bromosuccinimide (NBS): 1.05 equiv.
- AIBN (Azobisisobutyronitrile): 0.05 equiv (catalytic).
- Solvent: 1,2-Dichloroethane (DCE) or Trifluorotoluene (Green alternative to CCl₄).

Procedure:

- Setup: Dissolve the ketone in DCE (0.2 M) in a reaction vessel.
- Reagents: Add NBS and AIBN.
- Reaction: Heat to reflux (80–85°C) under N₂. Monitor by TLC or HPLC. Reaction is typically complete in 4–6 hours.
- Workup: Cool to RT. Filter off the succinimide byproduct (floats on top). Concentrate the filtrate.
- Purification: The crude 3'-Cyano-2-(bromomethyl)benzophenone is often lachrymatory and unstable.^[1] Use immediately for Stage 3 without extensive purification, or pass through a short silica plug (DCM eluent).

Stage 3: Morpholine Installation (Nucleophilic Substitution)

Objective: Install the morpholine ring via S_N2 displacement.

Materials:

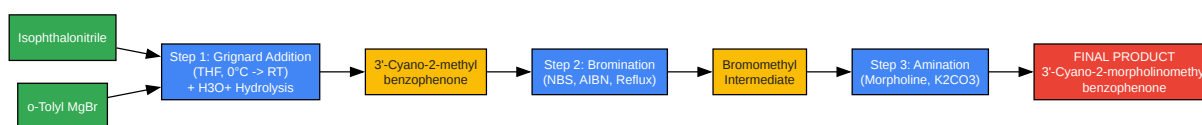
- 3'-Cyano-2-(bromomethyl)benzophenone (Crude): 1.0 equiv.^[2]

- Morpholine: 1.2 equiv.
- Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).
- Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

- Setup: Suspend the crude bromide and K₂CO₃ in MeCN (0.2 M).
- Addition: Add Morpholine dropwise at RT.
- Reaction: Stir at RT to 50°C for 2–4 hours. Note: Higher temps may cause nitrile hydrolysis or degradation.
- Workup: Remove solvent under vacuum. Redissolve residue in DCM and wash with water.
- Purification: Flash chromatography (DCM:MeOH 95:5) or recrystallization from Et₂O/Hexane.

Reaction Workflow Diagram



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Caption: Step-by-step reaction workflow from raw materials to the final morpholine-substituted benzophenone.

Quantitative Data & Stoichiometry

| Reagent | MW (g/mol) | Equiv.[2] | Role | Critical Parameter |
|--------------------------------|--------------|-----------|-------------------|------------------------------|
| Isophthalonitrile | 128.13 | 1.0 | Electrophile | Dry solvent essential |
| o-TolylMgBr | 195.34 | 1.1 | Nucleophile | Add slowly at 0°C |
| NBS | 177.98 | 1.05 | Brominating Agent | Remove succinimide byproduct |
| AIBN | 164.21 | 0.05 | Initiator | Requires reflux to activate |
| Morpholine | 87.12 | 1.2 | Amine Source | Secondary amine, nucleophile |
| K ₂ CO ₃ | 138.21 | 2.0 | Base | Scavenges HBr |

Quality Control & Validation

To ensure scientific integrity, the final product must be validated against the following criteria:

- ¹H NMR (CDCl₃, 400 MHz):
 - Aromatic Region: Multiplets between 7.4–8.0 ppm (8H total).[1] Look for the distinct splitting of the 3-substituted ring (singlet-like peak for H-2' between CN and CO).
 - Benzylic CH₂: Singlet at ~3.5–3.7 ppm (2H). Diagnostic peak for morpholine attachment.
 - Morpholine: Two triplets/multiplets at ~2.4 ppm (N-CH₂) and ~3.6 ppm (O-CH₂).
- IR Spectroscopy:
 - Nitrile (CN): Sharp band at ~2230 cm⁻¹.[3]
 - Ketone (C=O): Strong band at ~1660 cm⁻¹.

- Mass Spectrometry (ESI+):
 - Calculate $[M+H]^+$ for $C_{19}H_{18}N_2O_2$. MW = 306.36 g/mol . Expected m/z = 307.37.

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